molecular formula C11H10N2O B2589883 4-(1H-pyrrol-1-yl)benzamide CAS No. 443917-60-0

4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2589883
CAS No.: 443917-60-0
M. Wt: 186.214
InChI Key: RUVGWFCTTWSCRR-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)benzamide is an organic compound characterized by the presence of a pyrrole ring attached to a benzamide moiety.

Mechanism of Action

Target of Action

Related compounds have been shown to interact with various enzymes and proteins

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by 4-(1H-pyrrol-1-yl)benzamide require further investigation.

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound. It’s known that similar compounds have diverse pharmacokinetic profiles .

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-aminobenzamide with pyrrole under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole oxides, while reduction can produce various reduced derivatives .

Comparison with Similar Compounds

Uniqueness: 4-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of the pyrrole ring and benzamide moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11(14)9-3-5-10(6-4-9)13-7-1-2-8-13/h1-8H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVGWFCTTWSCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443917-60-0
Record name 4-(1H-pyrrol-1-yl)benzamide
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